Defined (R)-Stereochemistry Enables Consistent SAR vs. Racemic or (S)-Enantiomer Mixtures
The target compound possesses one defined (R) stereocenter at the 3-position of the pyrrolidine ring, as confirmed by its InChI stereochemical layer (t6-/m1/s1) [1]. In contrast, the (S)-enantiomer or racemic mixtures lack this defined chirality, introducing a stereochemical variable into any SAR study. The (R)-configuration has been associated with higher biological activity in related hydroxypyrrolidine-pyridazine systems compared to the (S)-enantiomer [2]. Use of a single, defined enantiomer eliminates confounding data from mixed stereoisomers.
| Evidence Dimension | Stereochemical purity and defined configuration |
|---|---|
| Target Compound Data | One defined (R) stereocenter (InChI: t6-/m1/s1); >95% purity typical |
| Comparator Or Baseline | Racemic mixture or (S)-enantiomer (undefined or opposite configuration) |
| Quantified Difference | Single enantiomer vs. racemate (50:50 mixture of active/inactive or differentially active species) |
| Conditions | Structural analysis by PubChem computed descriptors [1]; vendor certificate of analysis |
Why This Matters
For procurement, a single defined enantiomer ensures batch-to-batch consistency in downstream biological assays, whereas racemic mixtures introduce up to 50% inactive or confounding material.
- [1] PubChem. (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid. InChI Key: YBBUVSNCNPAKQN-ZCFIWIBFSA-N. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2092722-23-9 View Source
- [2] Lucas, M.C., et al. (2012). Using ovality to predict nonmutagenic, orally efficacious pyridazine amides as cell specific spleen tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 55(22), 10064-10077. doi:10.1021/jm301235x. Note: Enantioselective activity observed in structurally related pyridazine amide SYK inhibitors. View Source
